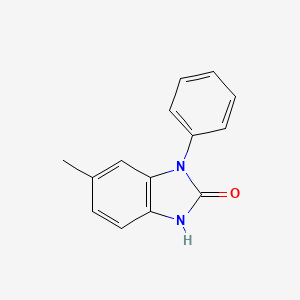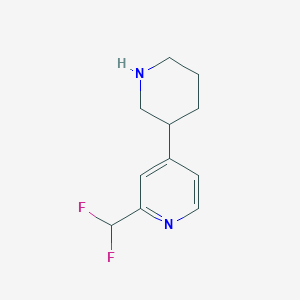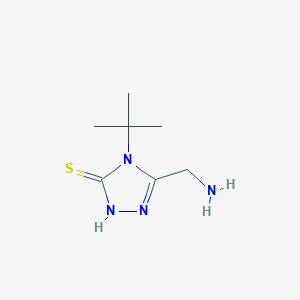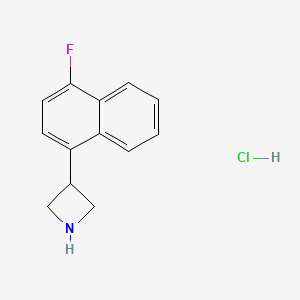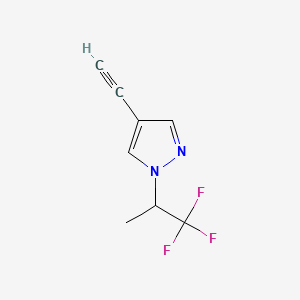![molecular formula C19H37NO4Si B13704953 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)
7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane is a complex organic compound with the molecular formula C12H21NO3. It is also known as tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane typically involves multiple steps. One common route starts with the preparation of 4-oxypiperidine-1-carboxylate, which is then converted to 4-methylene piperidine-1-carboxylate. This intermediate is reacted with trichloroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.
Aplicaciones Científicas De Investigación
7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the design of bioactive molecules for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the tert-butyldimethylsilyloxy group.
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Another similar compound with slight variations in functional groups.
Uniqueness
The uniqueness of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H37NO4Si |
|---|---|
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C19H37NO4Si/c1-17(2,3)24-16(21)20-11-9-19(10-12-20)13-15(23-19)14-22-25(7,8)18(4,5)6/h15H,9-14H2,1-8H3 |
Clave InChI |
ZZHYRCYHLYBCGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)

![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)


![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
